molecular formula C13H19NO3 B3835024 ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate

ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate

Cat. No. B3835024
M. Wt: 237.29 g/mol
InChI Key: XJUJGTBKFHCQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate, also known as EFMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFMP is a piperidine derivative that contains a furan ring, making it a unique compound with interesting properties. In

Mechanism of Action

The mechanism of action of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to inhibit the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to reduce oxidative stress and inflammation, protecting against neurodegenerative diseases. In the immune system, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, reducing inflammation. In cancer cells, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has several advantages for lab experiments, including its unique structure and potential applications in various fields. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is relatively easy to synthesize, and its purity and yield can be easily monitored using established protocols. However, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate also has some limitations, including its potential toxicity and lack of specificity in some systems. It is important to carefully consider the potential advantages and limitations of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate before using it in lab experiments.

Future Directions

There are several future directions for ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate research, including further studies on its mechanism of action and potential applications in different systems. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has shown promise in various areas, including the central nervous system, inflammation, and cancer, and further research could lead to the development of new therapies and treatments. Additionally, future research could focus on the optimization of ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate synthesis methods and the development of more specific ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate derivatives.
Conclusion:
In conclusion, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate is a unique chemical compound that has gained attention in recent years due to its potential applications in scientific research. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have various biochemical and physiological effects in different systems, and it has potential applications in the central nervous system, inflammation, and cancer research. While ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has several advantages for lab experiments, it also has some limitations that need to be carefully considered. Future research on ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate could lead to the development of new therapies and treatments, making it an exciting area of study in the field of chemistry and biology.

Scientific Research Applications

Ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been used in various scientific research applications, including studies on the central nervous system, inflammation, and cancer. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has also been studied for its potential anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. In cancer research, ethyl 1-(3-furylmethyl)-2-piperidinecarboxylate has been shown to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-17-13(15)12-5-3-4-7-14(12)9-11-6-8-16-10-11/h6,8,10,12H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUJGTBKFHCQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(furan-3-ylmethyl)piperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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